![molecular formula C13H9N3O3 B3032897 2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro- CAS No. 61962-84-3](/img/structure/B3032897.png)
2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro-
Overview
Description
The compound “2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro-” belongs to the class of imidazopyridines, which are known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
Synthesis Analysis
Regioselective palladium-catalyzed amination of 2-chloro-3-iodopyridine followed by a subsequent palladium-catalyzed amination leads to 2,3-diaminopyridines. Treatment with triphosgene affords highly functionalized unsymmetrical imidazo[4,5-b]pyridin-2-ones in just three synthetic steps .Molecular Structure Analysis
The molecular structure of the compound is established on the basis of NMR spectroscopic data . The imidazopyridines comprise an imidazole ring fused with a pyridine moiety .Chemical Reactions Analysis
The tautomeric form present in the imidazo pyridine skeletons made this system more diversified, and the condensation of 6-Bromo-2-phenyl-3H-imidazo pyridine with 1.2 equivalents of alkyl halides under (PTC) conditions led to effects on two positions: the nitrogen at position 3 (N 3) and at position 4 (N 4) .Physical And Chemical Properties Analysis
The compound exhibits blue phosphorescence and hyperluminescence when used in iridium (III) metal complexes .Scientific Research Applications
Anticancer Activity
This compound has been used in the design and synthesis of a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties . These molecules have shown promising anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Inhibition of Collagen Synthesis
The compound has been found to inhibit collagen synthesis in various models of liver fibrosis . This is particularly useful in the treatment of diseases characterized by excessive collagen deposition, such as liver cirrhosis .
Detection of Carcinogenic Lead
The compound has been used in the synthesis of a sensitive and selective sensor for the detection of carcinogenic lead (Pb2+) ions . This is important in environmental monitoring and public health .
Antitumor Activity
The compound has been found in various molecules that possess important pharmaceutical and biological applications, such as antitumor .
Antimicrobial Activity
The compound is present in various compounds that have shown antimicrobial activity .
COX-2 Inhibitor
The compound is present in various compounds that have shown COX-2 inhibitory activity . This is particularly useful in the treatment of inflammation and pain .
Anti-JH Activity
The compound is present in various compounds that have shown anti-JH (Juvenile Hormone) activity . This is particularly useful in the treatment of insect-related problems .
Vasodilatory Effects
The compound is present in a novel bioactive compound named LASSBio-294, which has shown inotropic and vasodilatory effects .
Mechanism of Action
Target of Action
The primary targets of this compound appear to be VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the process of new blood vessel formation. P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multidrug resistance in cancer treatment .
Mode of Action
The compound inhibits the activity of VEGFR1, thereby reducing the VEGF-induced cell migration, indicating its anti-angiogenic activity . It also inhibits the activity of P-glycoprotein efflux pumps, which can enhance the effectiveness of other anticancer drugs by preventing the efflux of these drugs from the cancer cells .
Biochemical Pathways
By inhibiting VEGFR1, the compound disrupts the VEGF signaling pathway, which can lead to the inhibition of angiogenesis . This can starve the tumor of nutrients, slowing or even stopping its growth. By inhibiting P-glycoprotein efflux pumps, the compound can increase the intracellular concentration of other anticancer drugs, enhancing their cytotoxic effects .
Result of Action
The compound’s inhibition of VEGFR1 and P-glycoprotein efflux pumps can lead to significant anticancer effects . For example, it can enhance the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells, evident from the improved IC50 of doxorubicin .
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1H-imidazo[4,5-b]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-13-15-9-2-1-5-14-12(9)16(13)8-3-4-10-11(6-8)19-7-18-10/h1-6H,7H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSXAAGDASBOCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C4=C(C=CC=N4)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474824 | |
Record name | 2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61962-84-3 | |
Record name | 2H-Imidazo[4,5-b]pyridin-2-one, 3-(1,3-benzodioxol-5-yl)-1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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